2-Bromo-6-[(butylamino)methyl]phenol
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Overview
Description
2-Bromo-6-[(butylamino)methyl]phenol is an organic compound with the molecular formula C11H16BrNO and a molecular weight of 258.15 g/mol . This compound is characterized by the presence of a bromine atom at the second position and a butylamino group attached to the sixth position of the phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(butylamino)methyl]phenol typically involves the bromination of 6-[(butylamino)methyl]phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the phenol ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[(butylamino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-[(butylamino)methyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(butylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The bromine atom and the butylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but with a methyl group at the fourth position instead of a butylamino group.
2-Bromo-6-methoxyphenol: Contains a methoxy group at the sixth position instead of a butylamino group.
2-Bromo-6-nitrophenol: Has a nitro group at the sixth position instead of a butylamino group.
Uniqueness
2-Bromo-6-[(butylamino)methyl]phenol is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16BrNO |
---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-bromo-6-(butylaminomethyl)phenol |
InChI |
InChI=1S/C11H16BrNO/c1-2-3-7-13-8-9-5-4-6-10(12)11(9)14/h4-6,13-14H,2-3,7-8H2,1H3 |
InChI Key |
AJKZNEUFXSICHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
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